An In-Depth Technical Guide to 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic Acid (CAS No. 887408-72-2)
An In-Depth Technical Guide to 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic Acid (CAS No. 887408-72-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore, and this particular derivative, with its unique substitution pattern, presents a valuable building block for the synthesis of novel therapeutic agents. This document details its chemical identity, physicochemical properties, a plausible synthesis pathway with a detailed experimental protocol, and a discussion of its potential applications in drug development, grounded in the broader context of pyrazole chemistry.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for diverse interactions with biological targets.[1] This has led to the successful development of numerous FDA-approved drugs containing a pyrazole core, exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The strategic placement of substituents on the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties and biological activity, making derivatives like 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid valuable subjects of study.
Chemical Identity and Physicochemical Properties
Chemical Structure:
Caption: Proposed two-stage synthesis workflow.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on established methods for the synthesis of similar pyrazole derivatives. R[2]esearchers should optimize conditions as needed.
Materials:
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Ethyl acetoacetate
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Ethylhydrazine oxalate
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Sodium ethoxide
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Absolute ethanol
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Diethyl ether
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Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl)
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Anhydrous sodium sulfate (Na₂SO₄)
Step 1: Synthesis of Ethyl 1-ethyl-5-methyl-1H-pyrazole-4-carboxylate
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Preparation of Ethylhydrazine: In a fume hood, carefully treat a solution of ethylhydrazine oxalate in water with a concentrated solution of sodium hydroxide until the mixture is strongly alkaline. Extract the liberated ethylhydrazine with diethyl ether. Dry the ethereal solution over anhydrous sodium sulfate, and carefully remove the solvent under reduced pressure to obtain crude ethylhydrazine. Caution: Hydrazine derivatives are toxic and potentially explosive. Handle with appropriate personal protective equipment in a well-ventilated area.
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Cyclization Reaction: To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol) in a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate dropwise with stirring at room temperature.
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To this solution, add the freshly prepared ethylhydrazine dropwise.
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Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.
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Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford pure ethyl 1-ethyl-5-methyl-1H-pyrazole-4-carboxylate.
Step 2: Hydrolysis to 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid
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Dissolve the purified ethyl 1-ethyl-5-methyl-1H-pyrazole-4-carboxylate in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.
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Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
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After cooling, remove the ethanol under reduced pressure.
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Acidify the remaining aqueous solution to a pH of approximately 3-4 with dilute hydrochloric acid.
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The carboxylic acid product should precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR is expected to show signals for the ethyl group (a triplet and a quartet), the methyl group (a singlet), the pyrazole ring proton (a singlet), and the carboxylic acid proton (a broad singlet).
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¹³C NMR will show distinct signals for all seven carbon atoms in the molecule.
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Infrared (IR) Spectroscopy:
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A broad O-H stretching band for the carboxylic acid is expected in the region of 2500-3300 cm⁻¹. [3] * A strong C=O stretching band for the carboxylic acid should appear around 1680-1710 cm⁻¹. *[3] Mass Spectrometry (MS):
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The mass spectrum should show the molecular ion peak (M+) corresponding to the molecular weight of the compound (154.17).
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Fragmentation patterns may include the loss of the carboxylic acid group (-45 amu) and the ethyl group (-29 amu).
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[4]### 4. Applications in Drug Development and Research
While specific biological activity data for 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid is not extensively published, its structural motifs suggest several potential avenues for research and drug development.
Potential Therapeutic Areas
The pyrazole-4-carboxylic acid scaffold is a known pharmacophore in several therapeutic areas:
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Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a pyrazole core. This compound could serve as a starting point for the development of novel anti-inflammatory agents.
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Antimicrobial Agents: Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity. *[5] Anticancer Agents: The pyrazole nucleus is present in several kinase inhibitors and other anticancer drugs. *[6] Hypoglycemic Agents: Substituted pyrazole-4-carboxylic acids have been investigated as potential treatments for diabetes.
[2]#### 4.2. Role as a Chemical Building Block
1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid is a versatile intermediate for further chemical synthesis. The carboxylic acid functionality can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, allowing for the creation of libraries of related compounds for high-throughput screening.
Caption: Potential synthetic transformations of the title compound.
Conclusion
1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid represents a valuable and under-explored molecule within the rich chemical space of pyrazole derivatives. Its synthesis is achievable through established synthetic methodologies, and its structure holds promise for the development of novel therapeutic agents across a range of diseases. This technical guide provides a foundational understanding of this compound, intended to stimulate further research and application in the fields of medicinal chemistry and drug discovery.
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